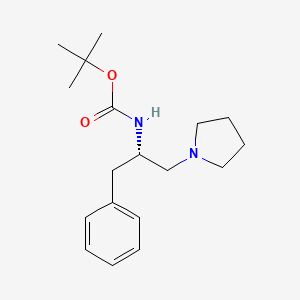

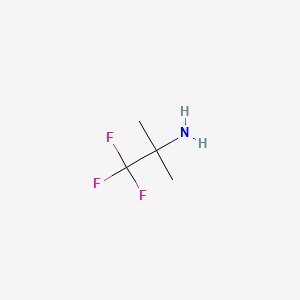

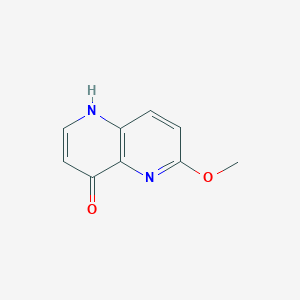

![molecular formula C6H5N3O B1312791 3h-Imidazo[4,5-c]pyridine 5-oxide CAS No. 91184-02-0](/img/structure/B1312791.png)

3h-Imidazo[4,5-c]pyridine 5-oxide

説明

3h-Imidazo[4,5-c]pyridine 5-oxide is a chemical compound that has been studied for its potential therapeutic significance . It has been found to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazo[4,5-c]pyridine heterocyclic ring system and purines has prompted biological investigations .

Synthesis Analysis

A series of 3H-imidazo [4,5-b] pyridines derivatives were designed and synthesized as selective mTOR inhibitors . The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .Molecular Structure Analysis

The molecular docking and dynamic studies portrayed the potential binding mechanism between the compound and CDK2 . Several key interactions between them were observed, which would be the reason for its potent CDK2 inhibitory and anti-proliferation activities .Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .科学的研究の応用

Structural and Vibrational Analysis

Research has delved into the molecular structure and vibrational energy levels of 3H-imidazo[4,5-b]pyridine derivatives using density functional theory (DFT). The study by Lorenc et al. (2008) focuses on the vibrational spectra, X-ray, and molecular structure of these compounds, offering insights into their potential energy distribution and the impact of substitution on their properties (Lorenc et al., 2008).

Synthesis and Chemical Properties

Several studies have focused on the synthesis techniques and chemical properties of 3H-imidazo[4,5-b]pyridine derivatives. For instance, Baladi et al. (2016) explored microwave-assisted C-2 direct alkenylation of these compounds, showcasing a method to achieve fluorescent purine isosteres with large Stokes shifts, indicating their potential in creating materials with specific optical properties (Baladi et al., 2016). Tolkunov et al. (2021) discussed the synthesis of new imidazo[1,5-a]pyrimidine derivatives and their transformation into 3H-imidazo[4,5-b]pyridine derivatives under acidic conditions, highlighting a versatile approach for creating structurally diverse compounds (Tolkunov et al., 2021).

Material Sciences and Catalysis

Research into the construction of metal-organic frameworks (MOFs) utilizing 3H-imidazo[4,5-c]pyridine derivatives has shown promise. Chen et al. (2012) synthesized MOFs using T-shaped tripodal ligands derived from 3H-imidazo[4,5-c]pyridine, demonstrating their fluorescent emissions and potential applications in material sciences (Chen et al., 2012).

Corrosion Inhibition

The inhibitory performance of imidazo[4,5-b]pyridine derivatives against mild steel corrosion was evaluated by Saady et al. (2021), utilizing a combination of experimental and computational approaches. This study highlights the potential of these compounds in corrosion protection, an important aspect in the field of materials science (Saady et al., 2021).

作用機序

Target of Action

The primary targets of 3h-Imidazo[4,5-c]pyridine 5-oxide are IKK-ɛ and TBK1 . These targets play a crucial role in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Mode of Action

3h-Imidazo[4,5-c]pyridine 5-oxide interacts with its targets, IKK-ɛ and TBK1, to activate NF-kappaB . This activation is achieved through the process of phosphorylation .

Biochemical Pathways

The activation of NF-kappaB by 3h-Imidazo[4,5-c]pyridine 5-oxide influences many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Result of Action

The activation of NF-kappaB by 3h-Imidazo[4,5-c]pyridine 5-oxide results in the modulation of various cellular pathways . This modulation can influence the functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .

特性

IUPAC Name |

5-hydroxyimidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-9-2-1-5-6(3-9)8-4-7-5/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDRTAHLSKIFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C2C1=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464283 | |

| Record name | 3h-imidazo[4,5-c]pyridine 5-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3h-Imidazo[4,5-c]pyridine 5-oxide | |

CAS RN |

91184-02-0 | |

| Record name | 3h-imidazo[4,5-c]pyridine 5-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

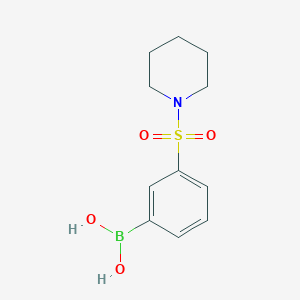

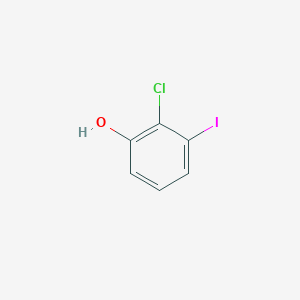

![3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one](/img/structure/B1312720.png)

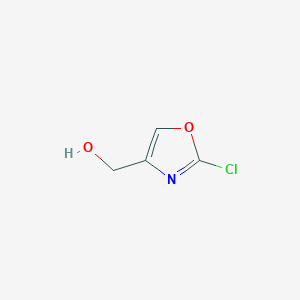

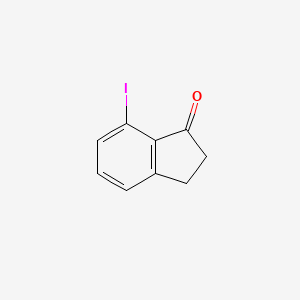

![2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1312721.png)

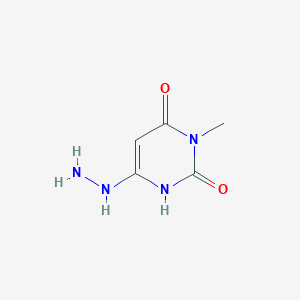

![4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane](/img/structure/B1312730.png)